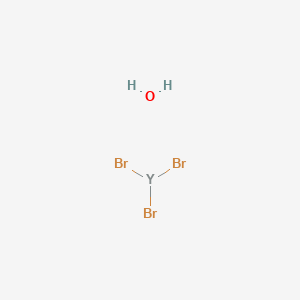
Yttrium Bromide Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium Bromide Hydrate is an inorganic compound with the chemical formula YBr₃·xH₂O. It is a white, hygroscopic solid that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium Bromide Hydrate can be synthesized through several methods:
Reaction of Yttrium Oxide with Hydrobromic Acid: Yttrium oxide (Y₂O₃) reacts with hydrobromic acid (HBr) to form this compound. The reaction is typically carried out under controlled conditions to ensure complete conversion. [ Y₂O₃ + 6HBr → 2YBr₃ + 3H₂O ]
Reaction of Yttrium Metal with Bromine: Yttrium metal (Y) reacts with bromine (Br₂) to form Yttrium Bromide, which can then be hydrated to form this compound. [ 2Y + 3Br₂ → 2YBr₃ ] The resulting Yttrium Bromide is then dissolved in water to obtain the hydrate form.
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting yttrium oxide with hydrobromic acid in large reactors. The reaction mixture is then purified and crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Yttrium Bromide Hydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form yttrium hydroxide and hydrobromic acid. [ YBr₃ + 3H₂O → Y(OH)₃ + 3HBr ]
Reduction: Yttrium Bromide can be reduced by yttrium metal to form lower bromides such as YBr and Y₂Br₃. [ YBr₃ + Y → Y₂Br₃ ]
Complex Formation: this compound can form complexes with various ligands, such as phosphine oxides and amines.
Common Reagents and Conditions
Hydrobromic Acid: Used in the synthesis of this compound from yttrium oxide.
Yttrium Metal: Used in the reduction reactions to form lower bromides.
Water: Involved in hydrolysis reactions.
Major Products Formed
Yttrium Hydroxide: Formed during hydrolysis.
Lower Bromides of Yttrium: Formed during reduction reactions.
Scientific Research Applications
Yttrium Bromide Hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other yttrium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of yttrium-based biomaterials for medical applications.
Medicine: Utilized in radiotherapy and medical imaging due to its ability to form complexes with radioactive isotopes of yttrium.
Industry: Used in the production of high-performance materials, such as superconductors and lasers.
Mechanism of Action
The mechanism by which Yttrium Bromide Hydrate exerts its effects depends on its application:
Catalysis: this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.
Medical Imaging: In radiotherapy, yttrium complexes target specific tissues, where the radioactive decay of yttrium isotopes generates therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Yttrium Chloride Hydrate (YCl₃·xH₂O)
- Yttrium Fluoride Hydrate (YF₃·xH₂O)
- Yttrium Iodide Hydrate (YI₃·xH₂O)
Uniqueness
Yttrium Bromide Hydrate is unique due to its specific bromide ion, which imparts different solubility and reactivity characteristics compared to other yttrium halides. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and medical applications.
Properties
IUPAC Name |
tribromoyttrium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGXFDOEARMSGT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Y](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OY |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














